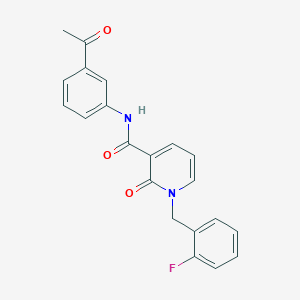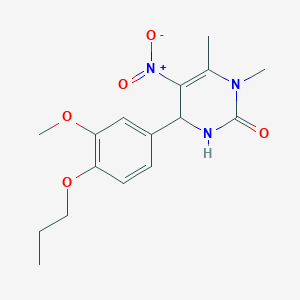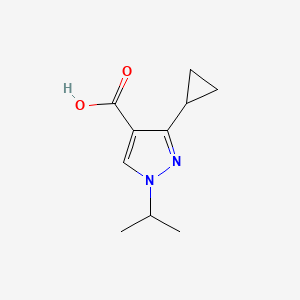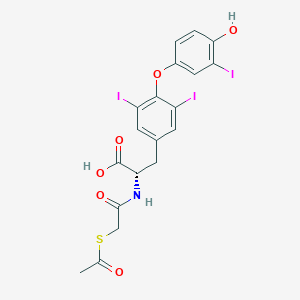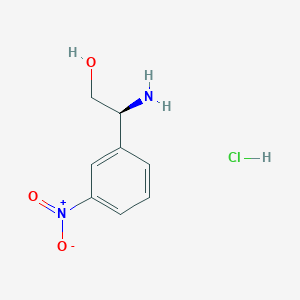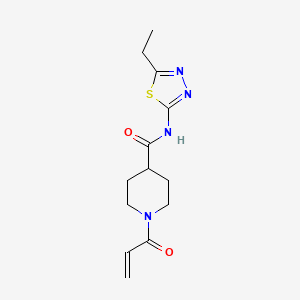
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to possess a variety of biochemical and physiological effects, which make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. It has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It also interacts with the cannabinoid CB1 receptor, which plays a role in pain modulation and appetite regulation.
Biochemical and Physiological Effects:
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, it has been investigated as a potential treatment for Alzheimer's disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its diverse range of biochemical and physiological effects. This compound can be used to study the modulation of ion channels, receptors, and enzymes, which are involved in various physiological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the study of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its effects on cancer cells and its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecular targets.
Métodos De Síntesis
The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid hydrazide with 1-(prop-2-enoyl)piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, it has been investigated as a potential treatment for Alzheimer's disease and cancer.
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-3-10-15-16-13(20-10)14-12(19)9-5-7-17(8-6-9)11(18)4-2/h4,9H,2-3,5-8H2,1H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDDCIUMXRKJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)
![Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate](/img/structure/B2964331.png)
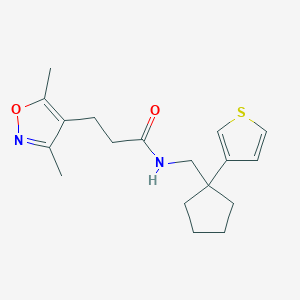
![2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2964335.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2964337.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2964338.png)
